5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound characterized by the presence of a brominated furan ring and an oxadiazole moiety. This compound is part of a larger class of oxadiazoles, which are known for their diverse biological activities, including antibacterial and anticancer properties. The unique combination of the furan and oxadiazole structures in this compound contributes to its potential applications in medicinal chemistry and materials science.
The compound can be classified under the oxadiazole derivatives, which are recognized for their significant role in pharmacology. Oxadiazoles typically exhibit various biological activities due to their ability to interact with biological targets. Additionally, 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine is sourced from synthetic pathways involving the bromination of furan derivatives and subsequent cyclization reactions to form the oxadiazole ring .
The synthesis of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine generally involves several key steps:
For large-scale production, optimizing reaction conditions such as temperature, pressure, and catalyst efficiency is crucial. Continuous flow reactors may also be employed to enhance yield and purity during synthesis .
The molecular structure of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine can be represented as follows:
This structure features:
Spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are typically used to confirm the structure .
5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific biological targets within cells. It is believed that compounds containing oxadiazole rings can inhibit certain enzymes or disrupt cellular processes leading to antibacterial or anticancer effects. The exact pathways may vary depending on the specific biological context and target cells involved .
The physical properties include:
Chemical properties involve:
These properties are critical for determining suitable applications in scientific research .
5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine has several scientific applications:
The molecular hybrid 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine represents a strategic fusion of two privileged heterocyclic scaffolds in medicinal and material chemistry. This compound (CAS: 1016711-67-3) features a 1,3,4-oxadiazole core linked via a C5–C2' bond to a 5-bromofuran moiety, with an exocyclic amine at C2 of the oxadiazole ring. Its structural architecture combines the inherent electron deficiency of the 1,3,4-oxadiazole ring and the halogen-bonding capability of brominated furan, enabling unique intermolecular interactions and electronic properties [3] [4]. Such hybrids are increasingly investigated for dual applications: as multitarget bioactive agents in neurological disorders and as photoactive materials in optoelectronics, leveraging the synergistic effects of both pharmacophores [2] [4].
Table 1: Key Structural Components of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine
Component | Role/Property |
---|---|
1,3,4-Oxadiazole ring | Electron-deficient core; enhances metabolic stability and hydrogen bonding |
Bromofuran moiety | Halogen bond donor; modulates lipophilicity and π-conjugation |
Exocyclic amine | Hydrogen bond donor/acceptor; critical for target protein interactions |
The 1,3,4-oxadiazole ring is a planar, aromatic heterocycle with pronounced electron-withdrawing character. Its stability under physiological conditions and capacity to act as a bioisostere for ester/carboxyl groups make it invaluable in drug design. This ring participates in hydrogen bonding via its endocyclic nitrogens and exocyclic substituents, enhancing target binding affinity. For example, 5-aryl-1,3,4-oxadiazol-2-amines demonstrate potent acetylcholinesterase (AChE) inhibition (IC50 values of 12.8–99.2 μM) by non-covalently blocking the enzyme gorge, as confirmed via molecular docking [2]. The exocyclic amine enables hydrogen bond donation to catalytic residues like His447 in AChE, while the oxadiazole’s dipole moment aligns with the active site’s electrostatic environment [2].
The 5-bromofuran moiety contributes complementary properties:
Table 2: Bioactivity of Representative Oxadiazole-Bromofuran Hybrids
Compound | Biological Activity | Mechanistic Insight |
---|---|---|
N-Dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Dual AChE/BChE inhibition (IC50 = 12.8 μM) | Blocks enzyme gorge entry; reversible inhibition [2] |
5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid | Anticancer lead | Targets cytochrome P450 enzymes [5] |
(5R,8S)-6,7,8,9-Tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl methanone | Putative CNS agent | Bicyclic core enables GPCR interactions [10] |
The chemistry of 2,5-disubstituted 1,3,4-oxadiazoles traces back to Ainsworth’s seminal synthesis in 1965 via thermolysis of ethyl (E)-N-formylformohydrazonate [2]. Early applications focused on their thermal stability and ease of functionalization, leading to antimicrobial and anti-inflammatory agents (e.g., 5-aryl-2-amino derivatives). The 1990s saw expansion into material science, where their electron-transport properties enabled use in organic light-emitting diodes (OLEDs), as demonstrated by Tang and Van Slyke’s electroluminescent devices [4].
Key developments include:
Table 3: Evolution of 2,5-Disubstituted 1,3,4-Oxadiazole Applications
Era | Medicinal Chemistry | Material Chemistry |
---|---|---|
1960–1980 | Antimicrobial hydrazide derivatives | Polymer stabilizers |
1980–2000 | Anti-inflammatory agents; anticonvulsants | Polymeric OLED electron transporters (e.g., PBD) |
2000–2020 | Cholinesterase inhibitors; multitarget neuroagents | Small-molecule fluorophores (e.g., solvatochromic probes) |
2020–present | Copper-catalyzed anticancer hybrids (e.g., 4f) | Bromofuran-oxadiazole OLED emitters (e.g., 2BMO) |
Hybridizing 1,3,4-oxadiazole with brominated furan creates electronic and steric complementarity that enhances functionality:
Electronic Effects
π-Conjugation Extension
Synergistic Bioactivity
Table 4: Synergistic Effects in Hybrid Systems
Property | Oxadiazole Contribution | Bromofuran Contribution | Synergistic Outcome |
---|---|---|---|
Electron affinity | High electron deficiency | Moderate π-donation | Optimal LUMO for charge transport |
Target binding | H-bond acceptance at CAS | Halogen bonding at PAS | Dual-site enzyme inhibition |
Optoelectronic behavior | Wide bandgap (~4.0 eV) | Visible-light absorption | Tunable solvatochromism (Δλ = 50–80 nm) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7